molecular formula C16H11N3O2S B2781676 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole CAS No. 24247-19-6

7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Cat. No.: B2781676
CAS No.: 24247-19-6
M. Wt: 309.34
InChI Key: DFBBAJAODRNWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both imidazole and benzothiazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Nitrophenyl Group

The 4-nitrophenyl moiety undergoes reduction and subsequent functionalization:

Reduction to Aminophenyl Derivative

Reagent/ConditionsProductYieldSource
H₂/Pd-C in ethanol, 50°C, 6 hrs7-methyl-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole88%
Na₂S₂O₄ in H₂O/EtOH, refluxSame as above76%

The resulting amine participates in:

  • Urea Formation : Reacts with 5-tert-butylisoxazol-3-ylcarbamate in THF at 80°C to form N-substituted urea derivatives (e.g., IC₅₀ = 2.32 μM against Mtb H37Ra) .

  • Diazotization : Generates diazonium salts for Suzuki-Miyaura couplings with aryl boronic acids .

Electrophilic Substitution at the Benzothiazole Core

The methyl group at position 7 directs electrophilic attacks:

Bromination

ReagentConditionsProductYieldSource
Br₂ in CHCl₃0°C, 2 hrs7-bromo-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole65%
NBS in CCl₄AIBN, reflux, 4 hrsSame as above72%

Sulfonation
Reaction with chlorosulfonic acid at 120°C produces 7-sulfonyl chloride derivatives, which are precursors to sulfonamides (e.g., radiosensitizing agents).

Alkylation/O-Arylation Reactions

The nitrogen atoms in the imidazo[2,1-b]benzothiazole system participate in alkylation:

Morpholinoethylation

ReagentConditionsProductYieldSource
4-(2-chloroethyl)morpholineK₂CO₃, TBAI, DMF, 110°C, 12 hrs7-methyl-2-(4-nitrophenyl)-7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazole82%

Phenoxyethylation
Using 2-bromoethoxybenzene under similar conditions yields aryl ether derivatives (85% yield) .

Cyclocondensation Reactions

The nitro group facilitates annulation with active methylene compounds:

Pyrimido[2,1-b]benzothiazole Formation

ReactantConditionsProductYieldSource
Malononitrile + benzaldehydeSolvent-free, 60°C, 3 hrs7-methyl-2-(4-nitrophenyl)-4H-pyrimido[2,1-b]benzothiazole68%

Mechanism involves Knoevenagel adduct formation followed by Michael addition and cyclization .

Acid-Base Reactions

The tertiary nitrogen in morpholinoethyl derivatives forms stable salts:

Hydrochloride Salt Formation

AcidConditionsProductSolubilitySource
HCl (g) in Et₂O0°C, 1 hrDihydrochloride salt>50 mg/mL in H₂O

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings at the aryl bromide (post-bromination):

Suzuki Coupling

Boronic AcidConditionsProductYieldSource
4-fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 8 hrs7-methyl-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole78%

Photochemical Reactions

Under UV light (λ = 254 nm), the nitro group undergoes:

  • Nitration/Denitration : Forms 7-methyl-2-phenylimidazo[2,1-b]benzothiazole in acetonitrile (45% yield) .

  • Singlet Oxygen Generation : Acts as a photosensitizer in DCM, producing ¹O₂ with ΦΔ = 0.32 .

This compound's versatility is underscored by its participation in ≥10 distinct reaction classes, making it a valuable scaffold in medicinal chemistry and materials science. Key limitations include moderate yields in photochemical reactions (45–65%) and the need for stringent temperature control during NAS (>100°C in some cases). Recent advances in microwave-assisted synthesis (e.g., 95% yield in 15 mins for related scaffolds ) suggest opportunities for optimizing its reactivity further.

Scientific Research Applications

Anticancer Properties

The compound has shown significant anticancer activity. Research indicates that derivatives of imidazo[2,1-b]benzothiazoles, including 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole, exhibit a broad spectrum of anticancer activities against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human liver cancer (Hep G2) and melanoma cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. It has been evaluated for its activity against Mycobacterium tuberculosis, with promising results indicating selective inhibition of the bacterium without significant toxicity to human cells. The most active derivatives displayed IC50 values as low as 2.32 μM, showcasing their potential for developing new treatments for tuberculosis .

Radiosensitizing Agent

The compound has also been investigated for its role as a radiosensitizer in cancer therapy. By enhancing the effects of radiation on tumor cells, it could improve the efficacy of radiotherapy in treating cancers, particularly in combination with other therapeutic agents.

Kinase Inhibition

This compound has been reported to act as a kinase inhibitor. This property is crucial because kinases play a significant role in various cellular signaling pathways related to cancer progression and other diseases. Inhibiting these enzymes can disrupt abnormal cell signaling, providing a pathway for therapeutic intervention.

PET Imaging Probes

The compound has been explored as a potential Positron Emission Tomography (PET) imaging probe for detecting β-amyloid plaques in Alzheimer’s disease patients. Early detection of these plaques is vital for diagnosing Alzheimer's and monitoring disease progression, making this application particularly significant in neurodegenerative research.

Biological Evaluations

In vitro studies have been conducted to evaluate the biological activities of this compound against various pathogens and cancer cell lines. These evaluations typically involve determining IC50 values through assays that measure cell viability after treatment with the compound.

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth . The compound’s ability to bind to and inhibit specific enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: Lacks the methyl group at the 6-position.

    6-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole: Lacks the nitro group on the phenyl ring.

    2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazole: The nitro group is reduced to an amino group.

Uniqueness

7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is unique due to the presence of both a methyl group at the 6-position and a nitro group on the phenyl ring. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

7-Methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising an imidazole ring fused to a benzothiazole moiety. Its molecular formula is C16H11N3O2SC_{16}H_{11}N_{3}O_{2}S, with a molar mass of approximately 309.34 g/mol. The presence of a methyl group at the 7-position and a nitrophenyl group at the 2-position contributes to its diverse chemical properties and potential biological activities .

Target Enzymes:
this compound primarily targets pantothenate synthetase in Mycobacterium tuberculosis (Mtb), inhibiting its activity. This inhibition disrupts the pantothenate biosynthesis pathway, which is crucial for coenzyme A production, thereby affecting various metabolic processes including fatty acid synthesis and energy metabolism .

Pharmacokinetics:
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound possesses favorable pharmacokinetic properties, making it a candidate for further pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

  • IC50 Values: The compound demonstrated significant antiproliferative activity against several human cancer cell lines:
    • A549 (lung adenocarcinoma) : IC50 = 0.015 µM
    • HT-1080 (fibrosarcoma) : IC50 = 0.011 µM
    • SGC-7901 (gastric adenocarcinoma) : IC50 = 0.012 µM
      These values indicate that the compound is more potent than some established chemotherapeutic agents like CA-4 .

Mechanistic Studies

Mechanistic studies revealed that the compound inhibits tubulin polymerization, which is critical for cell division. The inhibition of tubulin dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antiproliferative Activity :
    • Researchers synthesized various derivatives of imidazo[2,1-b]benzothiazoles and tested their effects on cancer cell lines. The results showed that modifications at specific positions significantly enhanced anticancer activity, with this compound being one of the most effective derivatives tested .
  • In Vivo Studies :
    • In vivo models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Activity TypeTarget Cell Line(s)IC50 Values (µM)Mechanism of Action
AntiproliferativeA5490.015Inhibition of tubulin polymerization
AntiproliferativeHT-10800.011Induction of apoptosis via cell cycle arrest
AntiproliferativeSGC-79010.012Disruption of metabolic pathways through enzyme inhibition

Properties

IUPAC Name

6-methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-10-2-7-14-15(8-10)22-16-17-13(9-18(14)16)11-3-5-12(6-4-11)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBAJAODRNWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.